N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine
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Overview
Description
N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethoxy precursor.
Coupling with the Phenyl Ring: The final step involves coupling the benzoxazole core with the trifluoromethoxy-substituted phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Scientific Research Applications
N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoxazole moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Trifluoromethoxy)phenyl]urea: Similar in structure but contains a urea moiety instead of a benzoxazole.
4-(Trifluoromethoxy)phenylhydrazine: Contains a hydrazine group instead of the benzoxazole moiety.
N-[4-(Trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide: Contains a carbonohydrazonoyl dicyanide group.
Uniqueness
N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine is unique due to the combination of the trifluoromethoxy group and the benzoxazole moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H9F3N2O2 |
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Molecular Weight |
294.23 g/mol |
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H9F3N2O2/c15-14(16,17)21-10-7-5-9(6-8-10)18-13-19-11-3-1-2-4-12(11)20-13/h1-8H,(H,18,19) |
InChI Key |
TUDUALIEOULJQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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